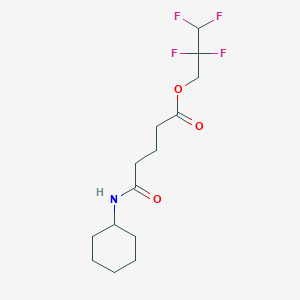
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of the amino acid glycine and is commonly referred to as TFP. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of TFP is not fully understood. However, it is believed to act as a competitive inhibitor of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
TFP has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, particularly the NMDA receptor. TFP has also been found to have neuroprotective effects, reducing the extent of damage caused by ischemic stroke. In addition, TFP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP is its high selectivity for the glycine binding site on the NMDA receptor. This selectivity makes it a valuable tool for studying the structure and function of this receptor. However, one limitation of TFP is its relatively low potency, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TFP. One area of focus is the development of more potent derivatives of TFP that can be used in a wider range of experimental settings. Another area of focus is the development of TFP-based therapeutics for the treatment of neurological disorders. Finally, there is a need for further research to fully understand the mechanism of action of TFP and its potential applications in scientific research and drug discovery.
Conclusion
In conclusion, 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is a valuable tool for scientific research with a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. Its high selectivity for the glycine binding site on the NMDA receptor makes it a valuable tool for studying the structure and function of this receptor. Further research is needed to fully understand the potential applications of TFP in drug discovery and the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of TFP involves the reaction of glycine ethyl ester with 2,2,3,3-tetrafluoropropyl isocyanate in the presence of a base. The resulting product is then reacted with cyclohexylamine to form 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of TFP has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
TFP has been found to have a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions. TFP has also been used as a tool for studying the structure and function of ion channels. In addition, TFP has been found to have potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and neurological disorders.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F4NO3/c15-13(16)14(17,18)9-22-12(21)8-4-7-11(20)19-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTROKKMDCIMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

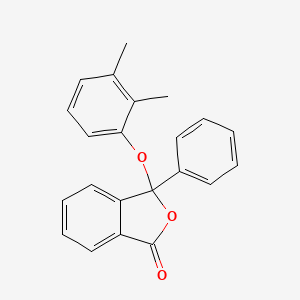

![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
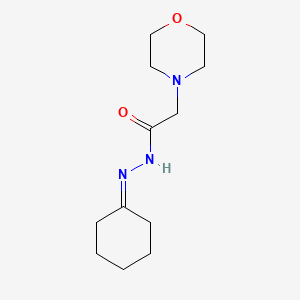
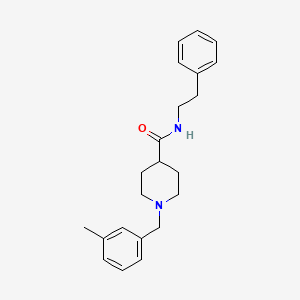


![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)
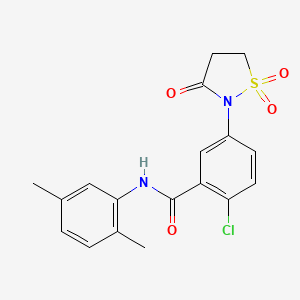
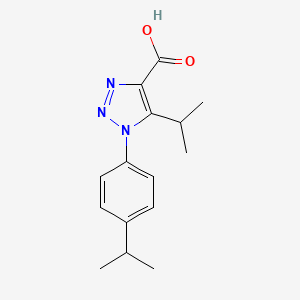
![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
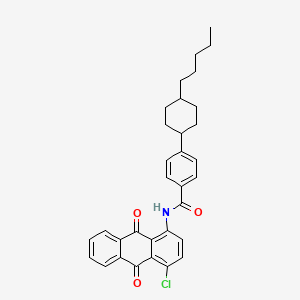
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)